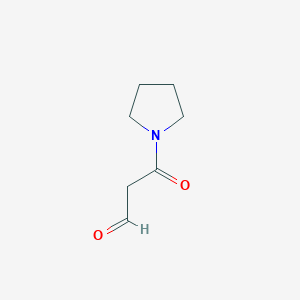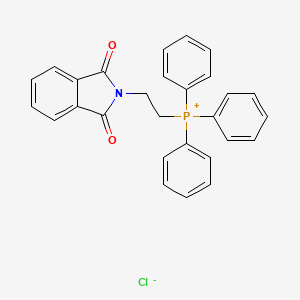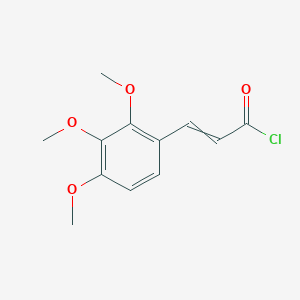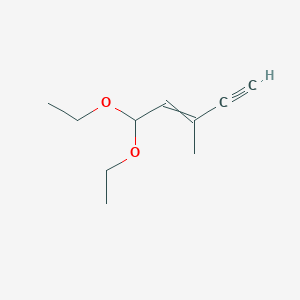![molecular formula C7H16N2Si B14495527 3-[Methyl(trimethylsilyl)amino]propanenitrile CAS No. 64602-44-4](/img/structure/B14495527.png)
3-[Methyl(trimethylsilyl)amino]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Methyl(trimethylsilyl)amino]propanenitrile is an organosilicon compound characterized by the presence of a trimethylsilyl group. This compound is notable for its applications in organic synthesis and its unique chemical properties, which make it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(trimethylsilyl)amino]propanenitrile typically involves the reaction of 3-chloropropanenitrile with methyl(trimethylsilyl)amine under anhydrous conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Methyl(trimethylsilyl)amino]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
3-[Methyl(trimethylsilyl)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-[Methyl(trimethylsilyl)amino]propanenitrile exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites during chemical synthesis. This allows for selective reactions to occur at other sites within the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trimethylsilyl)propanenitrile
- 3-(Methylamino)propanenitrile
- 3-(Dimethylamino)propanenitrile
Uniqueness
3-[Methyl(trimethylsilyl)amino]propanenitrile is unique due to the presence of both a trimethylsilyl group and a nitrile group within the same molecule. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
64602-44-4 |
|---|---|
Molekularformel |
C7H16N2Si |
Molekulargewicht |
156.30 g/mol |
IUPAC-Name |
3-[methyl(trimethylsilyl)amino]propanenitrile |
InChI |
InChI=1S/C7H16N2Si/c1-9(7-5-6-8)10(2,3)4/h5,7H2,1-4H3 |
InChI-Schlüssel |
VVNHPQAYCZVZGA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC#N)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)







![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)


![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
